Home > Products > Screening Compounds P26854 > Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate
Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate - 1251584-73-2

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate

Catalog Number: EVT-2886273
CAS Number: 1251584-73-2
Molecular Formula: C20H19N3O3S
Molecular Weight: 381.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide []

    Compound Description: This compound features a pyrazolo[3,4-b]pyridine core structure with a benzamide substituent. The crystal structure analysis revealed that the molecule adopts a specific conformation where all atoms of the pyrazolo[3,4-b]pyridine system, except for two carbon atoms carrying benzamide and oxo substituents, lie in one plane [].

2. 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) [, ]

    Compound Description: APD791 is a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It displays high affinity for 5-HT2A receptors [, ] and shows potent activity in inhibiting platelet aggregation and vascular smooth muscle contraction [].

3. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate []

    Compound Description: This compound was synthesized through the reaction of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde and ethyl cyanoacetate. It exists in an E conformation with respect to its C=C double bond. Additionally, the five-membered pyrrolidine ring adopts a half-chair conformation [].

4. [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) [, , ]

    Compound Description: TG100435 acts as a multi-targeted Src family kinase inhibitor with anticancer properties [, , ]. It exhibits a range of Ki values from 13 to 64 nM against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases [, ].

5. [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855) [, , ]

    Compound Description: TG100855 is a key metabolite of TG100435, exhibiting 2 to 9 times greater potency than its parent compound [, ]. It also acts as a potent Src family kinase inhibitor [, , ].

6. 2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide []

    Compound Description: This compound features a benzimidazole ring system and a benzamide moiety in its structure. The molecule adopts a conformation where the amide linkage is nearly perpendicular to the central ring and the benzimidazole ring system is at a 70.26° dihedral angle to the central ring [].

7. N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide []

    Compound Description: This compound contains a pyrazole ring, a quinazoline ring system, and a benzamide moiety in its structure [].

8. (E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide []

    Compound Description: This compound features a complex structure with multiple rings, including a central eight-membered ring that deviates from the ideal boat conformation due to steric hindrance. The molecule also contains two pyrazole rings, a benzamide moiety, and an exo-ethylene group [].

9. N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide []

    Compound Description: This compound, along with its derivatives, functions as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) [].

10. 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

    Compound Description: VU-1545 is a potent positive allosteric modulator of the mGluR5 receptor. It was developed through structure-activity relationship studies based on the core structure of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide [].

11. 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) []

    Compound Description: PSNCBAM-1 functions as a cannabinoid CB1 receptor allosteric antagonist and has shown hypophagic effects in vivo [].

12. N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide [, ]

    Compound Description: This compound serves as a cholecystokinin A (CCK-A) antagonist [, ]. Its carbon-14 labelled analogue has also been synthesized [].

13. N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-[14C]methyl-benzamide []

    Compound Description: This compound is a carbon-14 labelled analogue of the CCK-A antagonist N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide [].

**14. 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benazamide hydrochloride monohydrate (nilotinib) [, , , , , ]

    Compound Description: Nilotinib is an anti-leukaemia drug used for treating various cancers []. Various crystalline forms and salts of nilotinib have been investigated, including hydrochloride monohydrate [, , , , , ], sulfate salt [], and amorphous forms [].

15. (3‐Benzoyl‐ 4,5‐dioxo‐2‐phenyl‐pyrrolidin‐1‐yl)acetic acid ethyl ester []

    Compound Description: This compound was used as a starting material to synthesize various heterocyclic derivatives with anti-inflammatory and analgesic activities [].

**16. N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A) []

    Compound Description: AACBA is a P2X7 antagonist that has shown potential in preclinical models of pain and inflammation []. It effectively inhibits human P2X7-mediated calcium flux and quinolinium uptake [].

17. N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide []

    Compound Description: This 2-thiohydantoin derivative exhibits potential anticancer activity against liver hepatocellular carcinoma (LIHC) by inhibiting AKT1 and CDK2 proteins []. It induces cell cycle arrest in the S phase and promotes apoptosis in HepG2 cancer cells [].

18. N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide []

    Compound Description: This compound is a benzimidazole derivative synthesized by hydrolyzing an azlactone precursor and reacting it with o-phenylenediamine [].

19. N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide []

    Compound Description: This naphthol derivative features a benzamide group with two nitro substituents. It was synthesized using a three-component system involving β-naphtol, benzaldehyde, and ethylenediamine [].

Overview

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. It is characterized by a quinazoline core structure, which is fused with a thiomorpholine moiety and a phenyl group. This compound's unique structure contributes to its potential biological activity and applications in medicinal chemistry.

Source

The compound can be synthesized through various organic synthesis methods, which involve multiple steps and reagents. Its synthesis typically requires starting materials that are commercially available or can be derived from simpler organic compounds.

Classification

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under carboxylic acid derivatives due to the carboxylate functional group present in its molecular structure.

Synthesis Analysis

Methods

The synthesis of methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate generally involves the following steps:

  1. Formation of the Quinazoline Core: The initial step often includes the condensation of an appropriate aniline derivative with a carbonyl compound to form the quinazoline nucleus.
  2. Introduction of the Thiomorpholine Ring: This can be achieved through nucleophilic substitution reactions where thiomorpholine is introduced at a specific position on the quinazoline ring.
  3. Carboxylation: The introduction of the carboxylate group can be accomplished through carboxylation reactions using carbon dioxide or other carboxylic acid derivatives.
  4. Methylation: Finally, methylation of the carboxylic acid group can be performed using methyl iodide or dimethyl sulfate to yield the final product.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), and catalysts (e.g., bases like sodium hydride) to facilitate reactions effectively.

Molecular Structure Analysis

Structure

The molecular formula of methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S. The structure features:

  • A quinazoline ring system
  • A phenyl substituent
  • A thiomorpholine ring
  • A carboxylate group

Data

The molecular weight of this compound is approximately 318.39 g/mol. The structural arrangement includes several functional groups that contribute to its reactivity and solubility characteristics.

Chemical Reactions Analysis

Reactions

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate may undergo various chemical reactions, including:

  1. Nucleophilic Substitution: The thiomorpholine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: The ester function can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid.
  3. Reduction Reactions: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Technical Details

These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or inhibitors.

Mechanism of Action

Process

The mechanism of action for methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate in biological systems may involve interactions with specific enzymes or receptors due to its structural features.

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  2. Receptor Binding: Its structure allows it to bind effectively to receptors, potentially modulating biological responses.

Data

Research into its pharmacodynamics and pharmacokinetics would provide insights into its efficacy and safety profile in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is expected to exhibit:

  1. Solubility: Soluble in polar solvents such as ethanol and dimethyl sulfoxide.
  2. Melting Point: Specific melting point data would need experimental determination but may fall within typical ranges for similar compounds.

Chemical Properties

The compound is likely to exhibit stability under normal laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups.

Applications

Scientific Uses

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting specific diseases.
  2. Biological Research: To study enzyme interactions and metabolic pathways due to its structural properties.
  3. Pharmaceutical Development: In formulation development for drug delivery systems owing to its solubility characteristics.

Properties

CAS Number

1251584-73-2

Product Name

Methyl 4-oxo-3-phenyl-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate

IUPAC Name

methyl 4-oxo-3-phenyl-2-thiomorpholin-4-ylquinazoline-7-carboxylate

Molecular Formula

C20H19N3O3S

Molecular Weight

381.45

InChI

InChI=1S/C20H19N3O3S/c1-26-19(25)14-7-8-16-17(13-14)21-20(22-9-11-27-12-10-22)23(18(16)24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3

InChI Key

ZQQRTKQZNSBOHN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.